molecular formula C11H12ClFO B1328073 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane CAS No. 898761-04-1

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

Cat. No. B1328073
CAS RN: 898761-04-1
M. Wt: 214.66 g/mol
InChI Key: PCTCPOPFECWKEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR signals, may also be included .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process and Characterization: The compound 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane has been synthesized and characterized as part of a study to identify research chemicals, specifically within the context of synthetic cannabinoids. The study emphasizes the importance of accurate labeling in research chemicals and highlights the compound's potential pharmacological activities, which remain unexplored (McLaughlin et al., 2016).

Chemical and Biological Studies

  • Chemical Structure Analysis: A related study focused on the chemical structure of a similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, providing detailed analysis of its molecular structure and intermolecular interactions, which could be relevant for understanding the properties of 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutanoate (Nayak et al., 2013).
  • Enzymatic Reduction Studies: The enzymatic reduction of Ethyl 4-Chloro-3-Oxobutanoate, a closely related compound, was studied to understand the asymmetric reduction process. This research offers insights into the biochemical pathways and enzymatic interactions that could be relevant for 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutanoate (Shimizu et al., 1990).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCPOPFECWKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645152
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane

CAS RN

898761-04-1
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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